(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) and a conjugated system involving a phenyl ring substituted with tert-butyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde groups of the starting materials and a suitable nitrile source, such as malononitrile, under basic conditions. This reaction forms the desired enone structure with the nitrile group.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Ammonia or primary amines for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Amides or other derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antioxidant Properties: The phenolic hydroxyl group may impart antioxidant properties, making it useful in biological studies.
Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Catalysis: Acts as a ligand to stabilize transition metal complexes, facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Lacks the tert-butyl groups, which may affect its stability and reactivity.
(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenylprop-2-enenitrile: Lacks the nitro group, which may affect its electronic properties.
Uniqueness
Stability: The presence of tert-butyl groups enhances the stability of the compound.
Reactivity: The nitro group provides unique reactivity, making it suitable for specific applications.
Properties
IUPAC Name |
(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-22(2,3)19-12-15(13-20(21(19)26)23(4,5)6)11-17(14-24)16-7-9-18(10-8-16)25(27)28/h7-13,26H,1-6H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZNFLVLKUPNY-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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